molecular formula C24H24BrN5O2 B2529921 3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-23-4

3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2529921
CAS RN: 873076-23-4
M. Wt: 494.393
InChI Key: ZOQJAPZJOAMSFB-UHFFFAOYSA-N
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Description

The compound "3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are a significant class of therapeutic agents used in the treatment of type 2 diabetes, as they can prolong the incretin effect by inhibiting the enzyme that degrades incretin hormones, thereby increasing insulin secretion and lowering blood glucose levels .

Synthesis Analysis

The synthesis of related compounds has been reported, where derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione have been synthesized with various substituents at the N-1 and N-7 positions. These compounds, including one with potent inhibitory activity (IC50=36 nM), were characterized using NMR and ESI MS data, suggesting that similar methods could be employed for the synthesis and characterization of the compound .

Molecular Structure Analysis

While the specific molecular structure of "3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is not detailed in the provided papers, a related compound with a 4-bromobenzylidene group has been studied. This compound exhibited a degree of disorder in its structure, with the 4-bromobenzylidene group disordered over two orientations. The dihedral angles formed between the benzene rings and the triazole ring in this related compound suggest that the molecular geometry could be complex and may influence the compound's biological activity .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the synthesis of related compounds involves reactions that introduce carboxybenzyl and 2-chloro/cyanobenzyl groups to the purine scaffold. These reactions are likely to be relevant in the synthesis of the compound , as the presence of a bromobenzyl group suggests similar reactivity could be exploited .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" are not explicitly provided in the papers. However, the inhibitory activity of related compounds against DPP-IV and the characterization data (NMR and ESI MS) suggest that the compound is likely to be soluble in organic solvents and may exhibit moderate to good inhibitory activity against DPP-IV, similar to its analogs . The disorder observed in the molecular structure of a related compound may also hint at potential polymorphism or solvate formation, which could affect the compound's physical properties .

Scientific Research Applications

Regioselectivity in Free Radical Bromination

Research into the free radical bromination of unsymmetrical dimethylated pyridines, which shares a similarity in the process of bromination with the compound of interest, shows that nitrogen in the ring deactivates inductively, affecting the regioselectivity of bromination. This insight is crucial for understanding the chemical behavior and synthetic pathways of brominated compounds, including the targeted molecule (Thapa, Brown, Balestri, & Taylor, 2014).

Synthesis and Characterization of Pyrimidine Derivatives

A study on the synthesis and in-vitro anti-inflammatory activity of substituted tetrahydropyrimidine derivatives outlines methodologies that might be applicable to the synthesis and potential bioactivity evaluation of the compound . This research highlights the importance of pyrimidine derivatives in medicinal chemistry, suggesting a possible area of application for the compound (Gondkar, Deshmukh, & Chaudhari, 2013).

Enzymatic Remediation of Organic Pollutants

The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes offers a perspective on the environmental applications of chemical compounds. This review suggests potential research avenues for the use of similar compounds in environmental remediation processes (Husain & Husain, 2007).

Ionic Liquid-Based Catalysts for CO2 Conversion

A critical review on the use of ionic liquid-based catalysts for CO2 conversion into valuable chemicals highlights the importance of catalytic processes in addressing environmental challenges. The underlying chemistry may offer insights into how similar compounds could be utilized or synthesized in the context of green chemistry and CO2 utilization (Zhang et al., 2023).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O2/c1-15-5-10-19(13-16(15)2)28-11-4-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-8-18(25)9-7-17/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQJAPZJOAMSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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